molecular formula C20H20Cl2N4OS B2604352 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1216507-81-1

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No.: B2604352
CAS No.: 1216507-81-1
M. Wt: 435.37
InChI Key: PEZKKZJJIMQESG-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a benzamide derivative featuring a 6-chlorobenzo[d]thiazol-2-yl group and a 3-(dimethylamino)propyl chain as N-substituents. The hydrochloride salt improves solubility, a critical factor for bioavailability. This compound is hypothesized to target central nervous system (CNS) receptors, though specific therapeutic applications require further validation .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS.ClH/c1-24(2)10-3-11-25(19(26)15-6-4-14(13-22)5-7-15)20-23-17-9-8-16(21)12-18(17)27-20;/h4-9,12H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZKKZJJIMQESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H20ClN4OS
  • Molecular Weight : 435.37 g/mol
  • Purity : Typically 95% .

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the arachidonic acid pathway, which leads to the synthesis of prostaglandins and leukotrienes—key mediators in inflammation and pain . By inhibiting COX activity, the compound effectively reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. It has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various models .

Anticancer Activity

The compound's anticancer potential has been evaluated through various studies. Notably:

  • Cell Proliferation Inhibition : Studies have shown that benzothiazole derivatives, including this compound, can inhibit the proliferation of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
  • Apoptosis Induction : At concentrations ranging from 1 to 4 μM, the compound promotes apoptosis and induces cell cycle arrest, similar to other known anticancer agents .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the chlorobenzo[d]thiazole moiety enhances its interaction with biological targets, while modifications in the dimethylamino propyl chain influence its potency against different cancer cell lines .

Case Studies

  • In Vitro Studies : A study evaluating a series of benzothiazole compounds found that those with similar structural features to this compound exhibited IC50 values indicating strong cytotoxic effects against various cancer cell lines .
  • Mechanistic Insights : Western blot analyses demonstrated that the compound's mechanism involves modulation of apoptotic pathways, reinforcing its potential as a therapeutic agent in cancer treatment .

Comparative Data Table

Compound NameTarget Cell LineIC50 (μM)Mechanism
This compoundA431< 4Apoptosis induction
Benzothiazole derivative B7A549< 2Cytotoxicity via COX inhibition
Compound 4iH1299< 3Cell cycle arrest

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antimicrobial Activity : Compounds containing benzothiazole moieties have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of benzothiazole were tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at concentrations as low as 12.5 μg/mL .
  • Anticancer Properties : Research indicates that compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis in these cell lines suggests its potential as an anticancer agent .
  • Anticonvulsant Activity : Some thiazole-based compounds have been reported to exhibit anticonvulsant properties in animal models, indicating that modifications to the structure may enhance this activity .

Therapeutic Potential

Given its diverse biological activities, N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride holds promise for several therapeutic applications:

  • Antibacterial and Antifungal Treatments : With its demonstrated efficacy against various pathogens, this compound could be developed into new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
  • Cancer Therapy : Its potential as an anticancer agent warrants further investigation in clinical settings to evaluate its effectiveness and safety in human subjects.
  • Neurological Disorders : The anticonvulsant properties observed in related compounds suggest that this compound may also be explored for treating epilepsy or other seizure-related disorders.

Case Studies and Research Findings

A review of recent studies highlights several case studies where benzothiazole derivatives have been successfully synthesized and tested:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains at low concentrations.
AnticancerInduced apoptosis in cancer cell lines with IC50 values indicating strong cytotoxicity.
AnticonvulsantDemonstrated significant anticonvulsant effects in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Not explicitly provided ~450–500 (estimated) 6-chlorobenzo[d]thiazol-2-yl, 4-cyano, 3-(dimethylamino)propyl, hydrochloride
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) C₁₅H₂₀ClN₃O₂ 309.79 4-hydroxyquinoline-2-carboxamide, 3-(dimethylamino)propyl
Lecozotan Hydrochloride (SRA-333) C₂₈H₂₉ClN₅O₃ 520.00 4-cyano, pyridinyl, piperazinyl-2,3-dihydro-1,4-benzodioxinyl
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide C₂₄H₂₀N₆O₃S 488.52 6-methoxybenzo[d]thiazol-2-yl, triazolylmethyl, nitro
  • Key Observations: The target compound shares the 4-cyano motif with Lecozotan, a 5-HT1A antagonist for Alzheimer’s disease, but differs in the amine side chain (dimethylaminopropyl vs. piperazinyl-benzodioxinyl) . The 6-chloro substituent in the target compound contrasts with the 6-methoxy group in ’s analog, which may alter electronic properties and metabolic stability .

Pharmacological and Functional Comparisons

  • SzR-105: Targets CNS receptors with a hydroxyquinoline core; lower molecular weight (309.79 g/mol) suggests simpler pharmacokinetics but reduced receptor specificity .
  • Lecozotan : A 5-HT1A antagonist (520.00 g/mol) with a complex side chain; the pyridinyl and benzodioxinyl groups may confer prolonged half-life but limit solubility .

Q & A

Q. How to validate the compound’s stability under physiological conditions?

  • Protocol : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS and compare to fresh samples. For example, hydrolysis of the amide bond or demethylation of the dimethylamino group may occur .

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